molecular formula C10H13ClN2O B1474497 1-(2-Chloropyridin-4-yl)piperidin-4-ol CAS No. 1594764-75-6

1-(2-Chloropyridin-4-yl)piperidin-4-ol

Cat. No.: B1474497
CAS No.: 1594764-75-6
M. Wt: 212.67 g/mol
InChI Key: LXVYFXREIJCSRZ-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)piperidin-4-ol is a chemical compound of interest in research and development, particularly as a synthetic intermediate. Its structure combines a piperidine ring with a chloropyridine moiety, a framework frequently explored in medicinal chemistry . The chloropyridine group enhances electrophilic reactivity, making the compound a valuable precursor for cross-coupling reactions and further functionalization to create diverse chemical libraries . The hydroxyl group on the piperidine ring provides a site for hydrogen bonding and additional derivatization, increasing its utility in constructing complex heterocyclic frameworks . Compounds featuring similar piperidinol and chloropyridine scaffolds have been investigated for various biological activities in early-stage research, highlighting the potential of this structural class in drug discovery efforts . This product is intended for research purposes as a chemical building block. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-7-8(1-4-12-10)13-5-2-9(14)3-6-13/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVYFXREIJCSRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

  • Starting Materials : 2-chloropyridine derivatives (e.g., 2-chloropyridin-4-yl halides or epoxides) and piperidin-4-ol or its derivatives.
  • Reaction Mechanism : The nucleophilic nitrogen of piperidin-4-ol attacks an electrophilic carbon on the chloropyridine ring, displacing a leaving group (often a halide or epoxide ring opening).
  • Typical Conditions : Reflux in polar aprotic solvents (e.g., acetonitrile or ethanol), often with a base such as cesium carbonate to facilitate nucleophilic attack.
  • Yields : Variable, depending on substrate purity and reaction conditions, generally moderate (20-50%) after purification.

This approach aligns with synthetic routes used in related piperidinol derivatives, where epoxide intermediates react with piperidine derivatives under reflux to yield substituted piperidinols.

Epoxide Ring-Opening Strategy

  • Key Step : Reaction of optically active epichlorohydrin derivatives with substituted phenols or piperidines to form chiral epoxide intermediates, which are then opened by nucleophilic attack from piperidin-4-ol.
  • Example : As reported in the synthesis of piperidinol derivatives with chlorophenyl substituents, the epoxide ring opening by piperidine affords diol products in yields around 75-79%.
  • Reagents and Conditions :
    • Use of (S)- or (R)-epichlorohydrin with substituted phenols in acetonitrile under reflux with cesium carbonate.
    • Subsequent reaction of crude epoxide intermediates with piperidin-4-ol in ethanol under reflux.
  • Purification : Column chromatography on silica gel using solvent gradients (e.g., hexane/ethyl acetate).

This method is adaptable for the synthesis of this compound by substituting the phenol with a 2-chloropyridin-4-yl equivalent.

Coupling via Carbodiimide-Mediated Amide Formation (Less Common for This Compound)

  • While more typical for amine-carboxylic acid coupling, a similar strategy might be used if a carboxylated pyridine derivative is available, coupling with piperidin-4-ol under EDCI or similar coupling agents.
  • This method is more documented for related compounds like 1-(5-chloropyridin-2-yl)piperidin-4-amine dihydrochloride.

Representative Synthetic Procedure (Adapted from Related Piperidinol Syntheses)

Step Reagents & Conditions Outcome/Yield
1 React (S)-(+)-epichlorohydrin (2.4 mmol) with 2-chloropyridin-4-ol (2 mmol) and cesium carbonate (4 mmol) in acetonitrile (15 mL) under reflux overnight Formation of epoxide intermediate (crude)
2 Treat crude intermediate with piperidin-4-ol (2 mmol) in ethanol (15 mL) under reflux overnight Ring opening to yield this compound
3 Purify product by silica gel column chromatography (hexane/ethyl acetate gradient) Isolated yield: 20-50% after purification

Research Findings and Optimization Notes

  • Yield Optimization : Careful control of temperature and stoichiometry is critical to minimize side reactions such as over-alkylation or competing nucleophilic attacks.
  • Purity Assessment : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to monitor reaction completion and purity.
  • Chirality Considerations : Use of optically active epichlorohydrin allows for chiral synthesis, important for biological activity studies.
  • Scale-Up Potential : Industrial scale synthesis may adopt continuous flow reactors and automated systems to improve yield and reproducibility, as seen in related piperidine derivatives.

Comparative Table of Preparation Methods for Piperidin-4-ol Derivatives

Method Starting Materials Reaction Type Solvent Yield Range Notes
Nucleophilic substitution 2-chloropyridin-4-yl halides + piperidin-4-ol Nucleophilic substitution Ethanol, acetonitrile 20-50% Requires base; moderate yields
Epoxide ring opening Epichlorohydrin + substituted phenol + piperidin-4-ol Epoxide ring opening Acetonitrile, ethanol 30-79% Chiral synthesis possible; multi-step
Carbodiimide coupling (less common) 2-chloropyridine carboxylic acid + piperidin-4-ol Amide coupling DMF or DCM Variable More typical for amine derivatives; less reported

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-4-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The chloropyridine moiety can be reduced to form a pyridine derivative.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 1-(2-Chloropyridin-4-yl)piperidin-4-one.

    Reduction: Formation of 1-(2-Pyridin-4-yl)piperidin-4-ol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidin-4-ol Derivatives

1-(4-Chlorophenyl)pyridazin-3-ylpiperidin-4-ol
  • Structure : Features a pyridazine ring instead of pyridine, with a 4-chloro-2-methylphenyl substituent.
  • Application : Anticonvulsant activity, validated via X-ray crystallography and ab initio calculations .
RB-005 (1-(4-Octylphenethyl)piperidin-4-ol)
  • Structure : Contains a lipophilic 4-octylphenethyl group.
  • Activity : Selective inhibitor of sphingosine kinase 1 (SK1) with 15-fold selectivity over SK2 .
1-(Pyridin-3-yl)piperidin-4-ol
  • Synthesis : Produced via nucleophilic aromatic substitution with NaH/LiI mediation .
  • Key Difference : Pyridine substitution at the 3-position (vs. 4-position in the target compound) reduces steric hindrance, possibly affecting receptor binding geometry.

Chloropyridine-Containing Analogs

CPPU (1-(2-Chloropyridin-4-yl)-3-phenylurea)
  • Structure : Shares the 2-chloropyridin-4-yl group but includes a urea linkage to a phenyl ring.
  • Application : Plant growth regulator approved for use in kiwifruit and grapes. Enhances fruit size but reduces storage stability at higher concentrations (e.g., 20 mg/L) .
  • Comparison : The urea group in CPPU introduces hydrogen-bonding capacity absent in the target compound, influencing biological target specificity (e.g., plant vs. mammalian systems).
Z3777013540 (1-(5-(6-Fluoro-1H-indol-2-yl)pyrimidin-2-yl)piperidin-4-ol)
  • Structure : Pyrimidine core with a fluoroindole substituent.
  • Activity : CNS-targeted compound with brain penetrance predicted via CNS MPO and BBB scores .
  • Comparison : The indole-pyrimidine scaffold may confer higher blood-brain barrier permeability compared to the target compound’s pyridine-piperidine system.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP<sup>*</sup> Melting Point (°C) Key Substituents
1-(2-Chloropyridin-4-yl)piperidin-4-ol 214.67 ~1.5 (estimated) N/A 2-Cl-pyridin-4-yl, piperidin-4-ol
RB-005 335.52 ~4.8 N/A 4-Octylphenethyl
CPPU 261.68 ~2.9 168–170 Urea, phenyl
1-(Pyridin-3-yl)piperidin-4-ol 180.23 ~0.8 N/A Pyridin-3-yl

<sup>*</sup>LogP values estimated based on structural analogs in and .

Structure-Activity Relationship (SAR) Insights

  • Hydroxyl Position : Piperidin-4-ol derivatives (e.g., RB-005) show higher SK1 selectivity than piperidin-3-ol analogs (e.g., RB-019), emphasizing the role of hydroxyl orientation .
  • Chlorine Substitution : The 2-chloro group on pyridine in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in enzyme active sites.

Biological Activity

1-(2-Chloropyridin-4-yl)piperidin-4-ol is a compound of interest in medicinal chemistry, primarily due to its biological activity as an inhibitor of specific enzymes. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C12H18ClN3
  • Molecular Weight : 239.74 g/mol
  • Purity : Typically around 95%

The primary biological activity of this compound is its role as a selective inhibitor of the enzyme Lysyl Oxidase Like 2 (LOXL2) . This enzyme is crucial in the cross-linking of collagen and elastin in the extracellular matrix, which is vital for tissue integrity and repair.

Biochemical Pathways

Inhibition of LOXL2 leads to significant alterations in the extracellular matrix, affecting cellular processes such as proliferation and migration, particularly in cancer cells. The compound has been shown to reduce cell migration and invasion in various cancer models, indicating its potential as an anti-cancer agent.

Pharmacokinetics

Research suggests that this compound exhibits good bioavailability. It is metabolized by cytochrome P450 enzymes (CYP3A4, CYP2C9, CYP2D6), which play a critical role in its pharmacokinetic profile. The compound's distribution is influenced by its interaction with plasma proteins such as albumin.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, highlighting its potential applications:

Activity Effect Reference
Antimicrobial Exhibits antimicrobial activity against bacteria and fungi
Cancer Cell Proliferation Inhibits proliferation and migration in cancer cells
Enzyme Inhibition Selective inhibition of LOXL2
Antitumor Activity Reduces tumor size in xenograft models

Study on Antitumor Effects

A study investigated the effects of this compound on colon cancer cell lines. The compound demonstrated selective cytotoxicity against cancer cells with specific mutations while sparing normal cells. This selectivity suggests a promising therapeutic window for further development .

In Vivo Efficacy

In vivo studies using mouse models indicated that treatment with this compound significantly reduced tumor sizes without evident toxicity. Histopathological analyses showed no adverse effects on liver or kidney functions, reinforcing its potential as a safe therapeutic option .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(2-chloropyridin-4-yl)piperidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-chloropyridine derivatives and piperidin-4-ol intermediates. For example, analogous reactions (e.g., coupling of chloropyridines with piperidinols) use solvents like ethanol or methanol under reflux, with bases (e.g., K2_2CO3_3) to deprotonate hydroxyl groups and enhance reactivity . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres (N2_2) to prevent oxidation. Column chromatography with silica gel (eluent: ethyl acetate/hexane) is commonly used for purification .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on:

  • NMR : 1^1H NMR (DMSO-d6_6) identifies key protons: aromatic pyridine signals (~8.2–8.5 ppm) and piperidine protons (δ 3.0–4.0 ppm for hydroxyl-bearing carbons). 13^13C NMR confirms quaternary carbons adjacent to chlorine .
  • IR : Peaks at ~3200–3500 cm1^{-1} (O-H stretch) and ~1550 cm1^{-1} (C-Cl vibration) .
  • Mass Spectrometry : Molecular ion peaks [M+H]+^+ align with the molecular formula C10_{10}H12_{12}ClN2_2O.

Q. What analytical methods ensure purity and stability during storage?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95% required for pharmacological studies) .
  • TGA/DSC : Assess thermal stability; decomposition temperatures above 150°C suggest room-temperature stability .
  • Long-term storage : Under argon at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound analogs be resolved?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values in enzyme assays) often arise from:

  • Assay conditions : Buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration ≤0.1%) can alter ligand-receptor interactions. Standardize protocols using reference compounds (e.g., known inhibitors) .
  • Structural analogs : Compare substituent effects. For example, replacing the 2-chloropyridinyl group with 3-chloropyridinyl (as in ) may reduce steric hindrance, enhancing binding affinity. Use molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What strategies optimize the selectivity of this compound for target receptors?

  • Methodological Answer :

  • SAR Studies : Modify substituents on the pyridine or piperidine rings. For instance, adding electron-withdrawing groups (e.g., -CF3_3) to the pyridine ring (as in ) can enhance π-π stacking with aromatic residues in receptor pockets .
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., 3^3H-LSD for serotonin receptors) to quantify displacement efficiency and calculate Ki_i values .

Q. How do solvent and catalyst choices impact catalytic efficiency in derivatization reactions?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, improving yields of halogenated derivatives. Protic solvents (e.g., ethanol) favor hydroxyl group retention .
  • Catalysts : Pd/C or Ni catalysts enable hydrogenolysis of protecting groups (e.g., benzyl ethers) without reducing the chloropyridine moiety .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies for similar piperidin-4-ol derivatives?

  • Root Causes :

  • Impurity in starting materials : Use LC-MS to verify purity of 2-chloropyridine-4-carbaldehyde precursors.
  • Reaction time : Under-reaction leaves unreacted piperidin-4-ol (detectable via TLC), while over-reaction promotes side products like dimerized species .
    • Resolution : Optimize via Design of Experiments (DoE), varying temperature, time, and stoichiometry .

Mechanistic Insights

Q. What is the hypothesized mechanism of action for this compound in neurological targets?

  • Proposed Mechanism : Analogous to , the compound may act as a 5-HT1F_{1F} receptor antagonist, inhibiting cAMP production via Gi/o protein coupling. Validate using:

  • cAMP GloSensor Assays : HEK293T cells transfected with 5-HT1F_{1F} receptors show luminescence reduction upon treatment .
  • Radioligand Binding : Competes with 3^3H-LSD (Ki_i ~11 nM) .

Comparative Tables

Property This compound 1-(4-Methoxyphenyl)piperidin-4-ol 1-(3-Chloropyridin-4-yl)piperidin-4-ol
Molecular Weight 224.67 g/mol221.29 g/mol224.67 g/mol
Key Functional Groups 2-Chloropyridine, Piperidin-4-ol4-Methoxyphenyl, Piperidin-4-ol3-Chloropyridine, Piperidin-4-ol
Bioactivity (IC50_{50}) 5-HT1F_{1F}: 47 nM CCR5: 120 nM Not reported

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Chloropyridin-4-yl)piperidin-4-ol
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